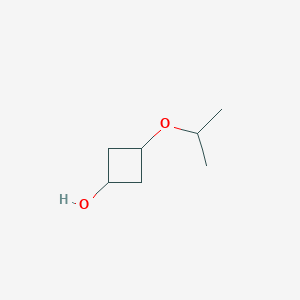

3-(Propan-2-yloxy)cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Propan-2-yloxy)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2 It features a cyclobutane ring substituted with a hydroxyl group and an isopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with isopropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form a cyclobutane derivative with a secondary alcohol.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

Oxidation: Cyclobutanone or cyclobutanone derivatives.

Reduction: Cyclobutanol derivatives.

Substitution: Halogenated cyclobutane compounds.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

In organic chemistry, 3-(Propan-2-yloxy)cyclobutan-1-ol is primarily used as an intermediate for synthesizing various organic compounds. Its ability to undergo multiple transformations makes it valuable for developing new materials and chemicals.

Research has indicated that this compound may exhibit potential biological activities. Studies are ongoing to evaluate its interactions with enzymes and its overall biological profile. Preliminary findings suggest that it could have implications in pharmacology, particularly concerning anti-inflammatory and analgesic properties .

Medicinal Chemistry

The therapeutic potential of this compound is being explored in medicinal chemistry. Its structure suggests possible activity against certain diseases, warranting further investigation into its efficacy and safety profiles. The compound's unique properties may lead to the development of novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its role as a precursor in various chemical syntheses highlights its importance in manufacturing processes across different sectors.

Case Study 1: Synthesis of Cyclobutanone Derivatives

A study demonstrated the successful synthesis of cyclobutanone derivatives using this compound as a precursor. This reaction showcased the compound's utility in generating valuable intermediates for further chemical transformations, highlighting its significance in organic synthesis.

In another research effort, the biological activity of this compound was assessed using various enzyme assays. Results indicated promising interactions with specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yloxy)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.

Cyclobutanone: A ketone derivative of cyclobutane.

Isopropoxycyclobutane: A compound with an isopropoxy group attached to the cyclobutane ring.

Uniqueness

3-(Propan-2-yloxy)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and an isopropoxy group on the cyclobutane ring.

Biologische Aktivität

3-(Propan-2-yloxy)cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutanol structure, which features a propan-2-yloxy substituent. This compound, with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol, has garnered interest in various fields, particularly in medicinal and organic chemistry due to its potential biological activities.

Chemical Structure and Properties

The cyclobutanol ring structure of this compound contributes to its distinct properties. The presence of the propan-2-yloxy group may enhance solubility and bioavailability, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Structure | Cyclobutanol with propan-2-yloxy substituent |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures have demonstrated various biological properties:

- Antimicrobial Activity : Cyclobutanols have been studied for their potential as antimicrobial agents. For instance, derivatives of cyclobutane have shown inhibitory effects against pathogens like Mycobacterium tuberculosis .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to act as enzyme inhibitors, which can be crucial in drug development for diseases involving metabolic pathways .

- Neuropharmacological Effects : Some related compounds have been explored for their effects on the central nervous system (CNS), particularly in treating neurodegenerative and psychiatric disorders. This includes modulation of neurotransmitter receptors such as NMDA and GABA receptors .

Study on Antimicrobial Properties

A study highlighted the antimicrobial potential of cyclobutane derivatives, including cyclobutanols. These compounds exhibited significant inhibition against various bacterial strains, suggesting that structural modifications could enhance their efficacy .

Neuropharmacological Research

Research into compounds similar to this compound indicates potential applications in treating psychiatric disorders. The mechanisms often involve modulation of neurotransmitter systems, which could be relevant for developing new therapeutic agents .

Eigenschaften

IUPAC Name |

3-propan-2-yloxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKJZVGMPBOICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.